(E)-2-((E)-(3-(5-甲基呋喃-2-基)丙基亚甲基)噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

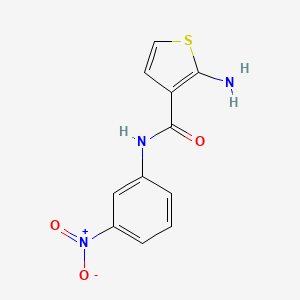

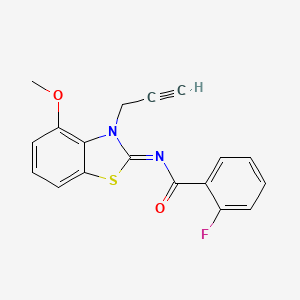

The compound “(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one is a powerful moiety present in various approved medications . Thiazolidin-4-ones are amongst the most effective and actively explored fields of current antimicrobial and antiviral chemotherapy that portray broad spectrum and potent activity .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives has been carried out under microwave radiation . Microwave induced organic reactions have earned substantial coverages in recent years due to many advantages such as ease of work, cost-effectiveness, short reaction time and excellent yield . Microwave radiations provide a substitute for traditional heating by incorporating energy to the reactions .Molecular Structure Analysis

Thiazolidin-4-one derivatives are characterized by a 1,3-thiazolidin-4-one nucleus derivatised at the C2 with a hydrazine bridge linked to (cyclo)aliphatic or hetero (aryl) moieties . The structures of these compounds were confirmed by one-pot tandem Staudinger/aza-Wittig/intermolecular cyclization under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidin-4-one derivatives include one-pot tandem Staudinger/aza-Wittig/intermolecular cyclization under microwave irradiation . The usage of microwave irradiation has contributed to the emergence of innovative ideas in chemistry, as energy absorption and propagation in microwave irradiation is entirely dissimilar to the traditional heating method .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives were identified on the basis of melting point range, Rf values, IR, 1HNMR and mass spectral analysis .科学研究应用

- Recent studies have highlighted the potential of thiazolidin-4-one derivatives as multi-target enzyme inhibitors, which could enhance their effectiveness against cancer cells .

Anticancer Activity

Antiviral and Antimicrobial Properties

作用机制

While the specific mechanism of action for “(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one” is not mentioned in the search results, thiazolidin-4-one derivatives have been known to exhibit antimicrobial and antiviral activities . Preliminary examination of HIV-RT inhibition showed that the dinucleosides containing ®-thiazolidin-4-one linkage are significantly more active than those containing (S)-thiazolidin-4-one linkage .

未来方向

Future research could focus on the design of new and potentially more active compounds against various pathogens. QSAR and 3-D QSAR models were used to predict putative chemical modifications of the 1,3-thiazolidin-4-one scaffold in order to design new and potential more active compounds against Candida spp .

属性

IUPAC Name |

(2E)-2-[(E)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFXWOTABHSKM-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)CC/C=N/N=C/2\NC(=O)CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2778999.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2779001.png)

![Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2779002.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2779003.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone](/img/structure/B2779004.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)

![5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2779006.png)

![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)